molecular formula C18H26N4O B6762188 1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea

1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea

Cat. No.: B6762188
M. Wt: 314.4 g/mol
InChI Key: VMJWPLQIZSSRHJ-UHFFFAOYSA-N
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Description

1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[25]octan-2-ylurea is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrimidinyl group, and a spirocyclic urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidinyl core. This can be achieved through a series of reactions, including cyclization, alkylation, and urea formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other urea derivatives, cyclopropyl-containing compounds, and spirocyclic structures.

  • Uniqueness: The combination of the cyclopropyl group, pyrimidinyl group, and spirocyclic urea moiety sets this compound apart, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c23-17(22-15-10-18(15)7-2-1-3-8-18)19-9-6-13-11-20-16(21-12-13)14-4-5-14/h11-12,14-15H,1-10H2,(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJWPLQIZSSRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2NC(=O)NCCC3=CN=C(N=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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